Diphenylsulfone-3,3'-disulfonic Acid Disodium Salt
Overview
Description
Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) is an organosulfur compound with the molecular formula C₁₂H₁₀O₈S₃.2Na. It is a derivative of benzenesulfonic acid, where two benzenesulfonic acid molecules are linked by a sulfonyl group and neutralized with sodium ions. This compound is known for its high solubility in water and its applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) typically involves the sulfonation of benzene followed by the introduction of a sulfonyl linkage between two benzenesulfonic acid molecules. The reaction is carried out using concentrated sulfuric acid as the sulfonating agent. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous sulfonation of benzene in a reactor, followed by the addition of a sulfonylating agent to link the benzenesulfonic acid molecules. The final step involves neutralization with sodium hydroxide and purification to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonyl derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonyl derivatives and as a catalyst in certain reactions.
Biology: It is used in biochemical assays and as a buffer in various biological experiments.
Industry: It is used in the production of detergents, surfactants, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) involves its ability to act as a strong acid and a sulfonating agent. It can donate protons in aqueous solutions, leading to the formation of sulfonic acid derivatives. The sulfonyl group can also participate in various chemical reactions, forming stable sulfonyl compounds.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the sulfonyl linkage.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst in organic synthesis.
Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production and as a reagent in chemical analysis.
Uniqueness
Benzenesulfonic acid, 3,3’-sulfonylbis-, sodium salt (1:2) is unique due to its sulfonyl linkage between two benzenesulfonic acid molecules, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong acidic and sulfonating properties.
Properties
IUPAC Name |
3-(3-sulfophenyl)sulfonylbenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O8S3/c13-21(14,9-3-1-5-11(7-9)22(15,16)17)10-4-2-6-12(8-10)23(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOSEXDRZIIBNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O8S3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30867002 | |
Record name | 3,3'-Sulfonyldi(benzene-1-sulfonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30867002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39616-93-8 | |
Record name | Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039616938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 3,3'-sulfonylbis-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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